4-(1-Hydrazinylethyl)benzonitrile
Description
4-(1-Hydrazinylethyl)benzonitrile is a benzonitrile derivative featuring a hydrazinyl ethyl group (–CH₂–NH–NH₂) at the para position of the aromatic ring. The hydrazinyl group confers nucleophilic and coordinating properties, enabling participation in condensation reactions, metal complexation, and heterocycle synthesis.
Properties
CAS No. |
1016536-08-5 |
|---|---|
Molecular Formula |
C9H11N3 |
Molecular Weight |
161.2 g/mol |
IUPAC Name |
4-(1-hydrazinylethyl)benzonitrile |
InChI |
InChI=1S/C9H11N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5,7,12H,11H2,1H3 |
InChI Key |
FCYXPKXBKLFIAO-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=C(C=C1)C#N)NN |
Canonical SMILES |
CC(C1=CC=C(C=C1)C#N)NN |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-(1-Hydrazinylethyl)benzonitrile with structurally related benzonitrile derivatives, focusing on substituent effects, synthesis routes, and applications.
Hydrazine-Functionalized Benzonitriles
- 4-Cyanophenylhydrazine Hydrochloride (C₇H₇N₃·HCl): Structure: A simpler analog with a hydrazine group directly attached to the benzonitrile ring. Synthesis: Typically prepared via nucleophilic substitution or diazotization reactions. Applications: Used as a precursor for heterocycles (e.g., triazoles, tetrazines) and bioactive molecules . Key Difference: Lacks the ethyl spacer in 4-(1-Hydrazinylethyl)benzonitrile, reducing steric bulk and altering reactivity.
Triazole-Substituted Benzonitriles
- 4-(1H-1,2,4-Triazol-1-ylmethyl)benzonitrile (C₁₀H₈N₄): Structure: Features a triazole ring linked via a methyl group to the benzonitrile core. Synthesis: Achieved through nucleophilic substitution or cycloaddition reactions (e.g., using 4-(aminomethyl)benzonitrile as a precursor) . Applications: Intermediate in Letrozole synthesis (antineoplastic agent) . Comparison: The triazole group enhances metabolic stability compared to the hydrazinyl group, making it more suitable for drug development.
Imidazole- and Thiazole-Substituted Benzonitriles
- 4-(4-Bromo-1-methyl-1H-imidazol-5-yl)benzonitrile (C₁₁H₉BrN₃):
- 4-(2-Phenylthiazol-4-yl)benzonitrile (C₁₆H₁₁N₂S):
- Structure : Thiazole ring fused with a phenyl group.
- Synthesis : Formed via Hantzsch condensation between thiobenzamide and 4-(2-bromoacetyl)benzonitrile .
- Applications : Studied as a sortase A inhibitor (antimicrobial target) .
- Key Difference : Thiazole/imidazole substituents introduce aromaticity and π-stacking capabilities, enhancing binding to biological targets.
Oxadiazole-Substituted Benzonitriles
- 4-{1-[(5-[2,3-Dimethoxy-6-(1,3,4-oxadiazol-2-yl)phenol]methyl)-5-nitro-1H-benzimidazol-2-yl}benzonitrile: Structure: Combines benzimidazole, oxadiazole, and benzonitrile moieties. Synthesis: Multi-step protocol involving Hantzsch condensation and cyclization . Applications: Evaluated for anti-inflammatory and anticancer activities . Comparison: The oxadiazole group improves thermal stability and electron-withdrawing effects, modulating electronic properties.
Data Tables
Table 1: Structural and Functional Comparison
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